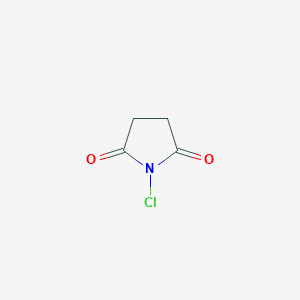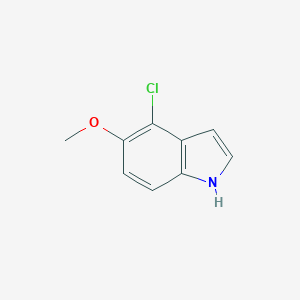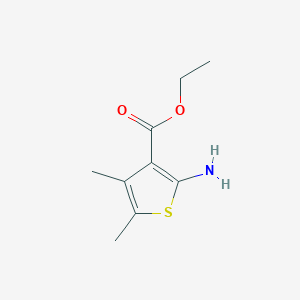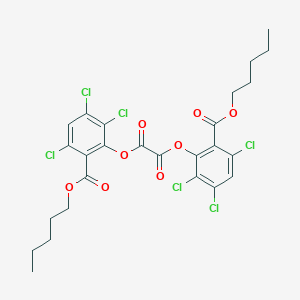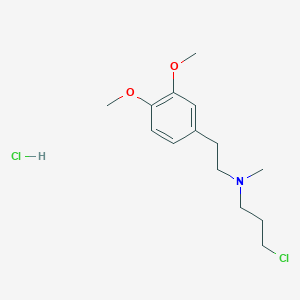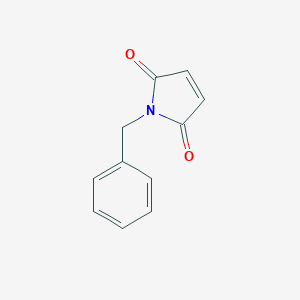
N-Benzylmaleimide
Vue d'ensemble
Description
N-Benzylmaleimide (NBM) is an organic compound with a wide range of applications in scientific research. It is a derivative of maleic acid and has a benzyl group attached to the nitrogen atom. NBM is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). It is widely used in medical, pharmaceutical, and biotechnological research due to its unique properties.
Applications De Recherche Scientifique
Organocatalyse asymétrique
N-Benzylmaleimide est utilisé en organocatalyse asymétrique, en particulier dans l'addition de Michael de composés carbonylés aux maléimides. Cette réaction est une méthode clé pour préparer des blocs de construction d'imides succiniques optiquement purs, qui sont précieux dans l'industrie pharmaceutique. Les acides β-aminés se sont avérés être des organocatalyseurs très efficaces pour cette addition, conduisant à des effets structuraux importants et à l'énantiosélectivité dans la synthèse .
Synthèse photochimique
Le composé est impliqué dans des réactions de [2+2]-photocycloaddition avec les alcènes, ce qui constitue une méthode de synthèse en une étape. Ce processus aboutit à la formation de 3-azabicyclo[3.2.0]heptanes fonctionnalisés, qui peuvent être transformés en analogues bi- et tricycliques de la pipéridine, de la morpholine, de la pipérazine et du GABA. Ce sont des blocs de construction avancés pour la découverte de médicaments, ce qui met en évidence la polyvalence de this compound en chimie organique synthétique .
Cycloaddition stéréosélective
This compound est utilisé dans les réactions de cycloaddition asymétrique catalysées par des bases avec l'anthrone. Ce processus est facilité par des pyrrolidines chirales en C2 et conduit à la formation de produits stéréosélectifs. De telles réactions sont cruciales pour la création de composés présentant une stéréochimie spécifique, ce qui est important pour le développement de nouveaux médicaments .
Réactions d'addition nucléophile
Ce composé réagit avec les amines secondaires au niveau de la double liaison C=C, conduisant à la formation de 3-N,N-R2-aminosubstitués succinimides. Ces réactions sont importantes pour la modification des composés de maléimide, ce qui peut conduire à de nouveaux matériaux avec des applications potentielles dans diverses industries .
Mécanisme D'action
Target of Action
N-Benzylmaleimide is an N-substituted maleimide It’s known that maleimides, in general, are reactive towards nucleophilic agents .
Mode of Action
This compound interacts with its targets through a nucleophilic addition reaction at the double C=C bond . This interaction leads to the formation of 3-N,N-R2-aminosubstituted succinimides . In the case of N-phenethylmaleimide, the nucleophilic addition of secondary amines is accompanied by an amidation reaction, which proceeds with ring opening and leads to the formation of unsymmetrical maleic acid diamides .
Biochemical Pathways
It’s known that n-substituted maleimides can affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-ethylmaleimide and some of its analogues in Candida albicans cells .
Result of Action
The result of this compound’s action is the formation of 3-N,N-R2-aminosubstituted succinimides . These compounds have potential biological activity, as similar compounds have been found to have antiarrhythmic, antihistamine, anticholesteremic, hypnotic, sedative, and antitumor activity .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
The reactions of N-Benzylmaleimide with secondary amines proceed at the double C=C bond and lead to the formation of 3-N,N-R2-aminosubstituted succinimides . In the case of N-phenethylmaleimide, the nucleophilic addition of secondary amines is accompanied by an amidation reaction .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of 3-N,N-R2-aminosubstituted succinimides through the reaction of this compound with secondary amines at the double C=C bond .
Propriétés
IUPAC Name |
1-benzylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-6-7-11(14)12(10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRBAPNEJMFMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167511 | |
| Record name | N-Benzylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1631-26-1 | |
| Record name | Benzylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1631-26-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Benzylmaleimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPL94A7TQH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-Benzylmaleimide?
A1: this compound has the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, this compound has been characterized using various spectroscopic techniques, including Fourier transform infrared (FTIR) spectroscopy, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques provide valuable information about its structure, bonding, and purity. [, , , ] For example, 1H NMR studies show significant anisotropic shielding for the ortho protons of the N-benzyl group in Diels-Alder adducts of NBM. []
Q3: What are the applications of this compound in material science?
A4: this compound is utilized as a monomer in the synthesis of various polymers, including homopolymers, copolymers, and terpolymers. These polymers find applications in coatings, adhesives, and other materials due to their desirable properties such as thermal stability, mechanical strength, and chemical resistance. [, , , , , , ] For instance, it can be used in the synthesis of oil-soluble terpolymers for reducing heavy oil viscosity. []
Q4: Can this compound be used to stabilize other polymers?
A5: Yes, this compound has shown effectiveness as a stabilizer for vinyl chloride/vinylidene chloride copolymers, preventing thermally induced degradation during processing. []
Q5: Does this compound participate in catalytic reactions?
A6: While not a catalyst itself, this compound is frequently employed as a substrate in various catalytic reactions, including Diels-Alder reactions and thiol-Michael additions. These reactions are valuable for synthesizing complex molecules with diverse structures and functionalities. [, , , , , , , , , , , ] For example, it has been used in Diels-Alder reactions to create functionalized 3-azabicyclo[3.2.0]heptanes [] and in thiol-Michael additions to functionalize transition metal dichalcogenides. [, ]
Q6: How is computational chemistry used in the study of this compound?
A7: Computational chemistry techniques, such as density functional theory (DFT) calculations, are employed to study various aspects of this compound. These include conformational analysis, prediction of spectroscopic properties, and investigation of reaction mechanisms. Such calculations provide insights into the behavior of this compound at the molecular level and guide experimental design. [, , , ] For example, DFT calculations were used to determine the absolute configuration of Oligomycin A Diels-Alder adducts with NBM. []
Q7: How do structural modifications of this compound affect its activity?
A8: Studies have shown that even small changes to the N-benzyl group of this compound can significantly impact its reactivity and properties. For instance, varying the substituents on the benzene ring can affect its performance as a monomer in polymerization reactions or as a substrate in catalytic reactions. [, , , , ] In a study of β-amino acid organocatalysts, the size of the substituent on the β-carbon atom of the catalyst significantly impacted the enantioselectivity of the Michael addition of isobutyraldehyde to this compound. []
Q8: What are the stability concerns associated with this compound?
A8: this compound, like many other chemical compounds, can degrade under certain conditions such as exposure to light, heat, or moisture. Understanding its stability profile is crucial for its storage, handling, and formulation into various applications.
Q9: What analytical techniques are used to characterize and quantify this compound?
A10: Various analytical techniques are employed to characterize and quantify this compound, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. These methods help ensure the quality, purity, and identity of NBM used in different applications. [, , , , ] Thin-layer chromatography has also been used to study the behavior of N-substituted maleimides, including this compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




